molecular formula C21H22N4O4S B2445212 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea CAS No. 891116-46-4

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea

Cat. No.: B2445212
CAS No.: 891116-46-4
M. Wt: 426.49
InChI Key: HYQLVLCBUGQZKH-UHFFFAOYSA-N
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Biological Activity

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea is a synthetic compound that combines a pyrrolidine structure with a benzothiazole moiety. This combination suggests potential biological activity, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular formula is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of 368.43 g/mol. Its structure features several functional groups that may contribute to its biological effects:

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, urea derivatives have been shown to inhibit GSK-3β activity, which is crucial in cancer cell proliferation. A related compound demonstrated an IC50 of 140 nM, significantly lower than the reference standard AR-A014418 (IC50 = 330 nM) .

Antimicrobial Properties

The combined structure of thio(u)rea and benzothiazole has been associated with broad-spectrum antimicrobial activities. Studies show that certain derivatives display effective antibacterial and antifungal actions, with minimal inhibitory concentrations (MICs) ranging from 50 μg/mL for various pathogens . This suggests that the compound might also exhibit similar antimicrobial properties.

Anti-inflammatory Effects

In vitro studies have highlighted the anti-inflammatory potential of related compounds. For example, certain urea derivatives were found to reduce inflammation markers in cell lines, indicating a possible mechanism through which this compound could exert therapeutic effects .

The biological activity of this compound likely stems from its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The presence of the pyrrolidine ring may facilitate interactions with protein targets, while the benzothiazole moiety can participate in redox reactions or influence enzyme activities .

Case Studies

  • GSK-3β Inhibition : A study evaluated the inhibition of GSK-3β by a structurally similar compound, revealing a significant reduction in enzyme activity at low concentrations. This finding supports the hypothesis that derivatives containing similar structural motifs could be effective in cancer therapy .
  • Antimicrobial Evaluation : Another study assessed various thio(u)rea derivatives against bacterial strains, establishing their effectiveness at low concentrations and suggesting further exploration into their use as antimicrobial agents .

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(6-methyl-1,3-benzothiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-12-4-6-15-18(8-12)30-21(23-15)24-20(27)22-13-9-19(26)25(11-13)14-5-7-16(28-2)17(10-14)29-3/h4-8,10,13H,9,11H2,1-3H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQLVLCBUGQZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3CC(=O)N(C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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